Dextrorphan tartrate

概要

説明

準備方法

合成経路: デキストロルファンは、酵素または化学的手法によってデキストロメトルファンから合成できます。

反応条件: 特定の条件は、選択された合成経路によって異なります。

工業生産: 広く工業的に生産されているわけではありませんが、化学合成によって得られます。

化学反応の分析

反応: デキストロルファンは、酸化、還元、置換などのさまざまな反応を受ける可能性があります。

一般的な試薬: 酸化剤(例:KMnO₄)、還元剤(例:NaBH₄)、酸/塩基触媒などの試薬が使用されます。

主な生成物: これらの反応は、水酸化誘導体や抱合体などの生成物を生成します。

科学研究への応用

化学: デキストロルファンは、モルヒナンとその代謝を研究するためのモデル化合物として役立ちます。

生物学: それは薬理学的研究において、受容体や神経経路への影響を調べるために使用されます。

医学: 鎮痛作用により、疼痛管理研究に関連しています。

産業: 産業的な用途は限定的ですが、オピオイド関連化合物の理解に貢献しています。

科学的研究の応用

Pharmacological Applications

1.1 NMDA Receptor Antagonism

Dextrorphan tartrate exhibits significant activity as an NMDA receptor antagonist, which is crucial in modulating glutamate neurotoxicity. This action has implications for treating neurodegenerative conditions, such as Alzheimer's disease and traumatic brain injury, where excessive glutamate can lead to neuronal damage .

1.2 Cough Suppression

Traditionally, dextrorphan is recognized for its antitussive (cough suppressant) properties. It acts centrally to reduce the cough reflex, making it a valuable agent in treating cough associated with colds and other respiratory conditions .

1.3 Potential Neuroprotective Effects

Research indicates that dextrorphan may possess neuroprotective qualities due to its ability to mitigate excitotoxicity caused by excessive glutamate release. This property is being explored in the context of developing treatments for various neurological disorders .

Research and Development Applications

2.1 Drug Formulation Innovations

Recent advancements have focused on creating prodrugs of dextrorphan to enhance its therapeutic efficacy while minimizing abuse potential. These formulations utilize covalent conjugation with oxoacids and polyethylene glycols to control the release of active dextrorphan, thereby reducing risks associated with misuse .

2.2 Case Studies and Clinical Trials

Several studies have investigated the pharmacokinetics and safety profiles of this compound in various formulations:

- Study on Abuse Potential : A study demonstrated that conjugated forms of dextrorphan showed reduced abuse potential compared to unconjugated forms, suggesting a safer alternative for therapeutic use .

- Neuroprotective Analogs : Another research effort highlighted novel analogs of dextrorphan that exhibit improved safety profiles and neuroprotective effects, providing insights into future therapeutic strategies .

Toxicology and Forensic Applications

This compound is also utilized in toxicology for forensic analysis due to its psychoactive properties. It serves as a marker for substance abuse cases involving dextromethorphan, aiding in the identification of drug misuse patterns among populations .

Summary of Key Research Findings

作用機序

標的: デキストロルファンはNMDA受容体とシグマ受容体と相互作用します。

経路: グルタミン酸作動性シグナル伝達を調節し、神経の興奮性を変化させます。

類似化合物との比較

独自性: デキストロルファンは、活性代謝物としての役割と独自の薬理学的プロファイルが、その独特の特徴です。

類似化合物: デキストロメトルファンやレボルファンなど、他のモルヒナンが関連しています。

生物活性

Dextrorphan tartrate is a prominent metabolite of dextromethorphan, a commonly used antitussive agent. This compound exhibits a range of biological activities, including neuropharmacological effects and interactions with various neurotransmitter systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Pharmacological Profile

Dextrorphan exhibits several pharmacological properties:

- Antitussive Activity : Similar to its parent compound, dextromethorphan, dextrorphan acts as an effective cough suppressant.

- Psychoactive Effects : Dextrorphan is known for its psychoactive properties, which can lead to abuse, particularly in formulations containing dextromethorphan .

- Receptor Interactions :

- NMDA Receptor Antagonism : Dextrorphan acts as an antagonist at the NMDA receptor with an inhibition constant (Ki) of 54 nM.

- Opioid Receptor Interaction : It also interacts with µ-opioid receptors (Ki = 420 nM), suggesting potential analgesic properties .

- Monoamine Transporter Inhibition : Dextrorphan inhibits norepinephrine and serotonin transporters (Ki = 340 nM and 401 nM respectively), which may contribute to its mood-altering effects .

Metabolism and Pharmacokinetics

The metabolism of dextrorphan is primarily mediated by cytochrome P450 enzymes, particularly CYP2D6. Variability in CYP2D6 activity among individuals can significantly affect the pharmacokinetics of dextrorphan, leading to differences in efficacy and toxicity .

Table 1: Summary of Dextrorphan Metabolism

| Enzyme | Role in Metabolism | Implications |

|---|---|---|

| CYP2D6 | Primary metabolic pathway | Genetic polymorphisms affect metabolism |

| CYP3A4 | Minor pathway | May contribute to drug interactions |

Case Studies and Clinical Research

Several studies have explored the effects of dextrorphan in various contexts:

- Case Study on Abuse Potential : A study highlighted instances of recreational use of cough syrups containing dextromethorphan, emphasizing the psychoactive effects attributed to dextrorphan. This has raised concerns regarding its safety profile when used outside therapeutic contexts .

- Clinical Research on Neuroprotection : Research has indicated that dextrorphan may exhibit neuroprotective effects in models of neurodegeneration. For instance, it has been shown to reduce excitotoxicity in neuronal cultures, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .

Toxicological Considerations

Despite its therapeutic potential, dextrorphan's psychoactive effects necessitate caution. The compound's ability to induce dissociative states at high doses poses risks for misuse. Additionally, interactions with other CNS depressants can lead to enhanced sedation and respiratory depression .

特性

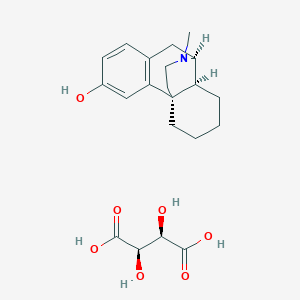

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTWIZDKEIWLKQ-XCPWPWHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048997 | |

| Record name | Dextrorphan tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143-98-6 | |

| Record name | Dextrorphan tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextrophan tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextrorphan tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-3-Hydroxy-N-methylmorphinan tartrate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXTRORPHAN TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFM769433K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。